(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Overview
Description
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl carbamate group, which is often used as a protecting group for amines in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral starting material, such as (S)-4-methyl-3-oxo-1-phenylpent-4-en-2-ylamine.
Protection of the Amine Group: The amine group is protected using tert-butyl chloroformate in the presence of a base like triethylamine. This reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: These systems are used to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Scientific Research Applications
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug, where the carbamate group is cleaved to release the active drug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of enzymes.
Comparison with Similar Compounds
Similar Compounds
- (S)-benzyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
- (S)-methyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate
Uniqueness
(S)-tert-butyl (4-methyl-3-oxo-1-phenylpent-4-en-2-yl)carbamate is unique due to its tert-butyl carbamate group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in synthetic chemistry for protecting amine groups.
Properties
IUPAC Name |
tert-butyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)15(19)14(11-13-9-7-6-8-10-13)18-16(20)21-17(3,4)5/h6-10,14H,1,11H2,2-5H3,(H,18,20)/t14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGBLKGJCSSYJW-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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